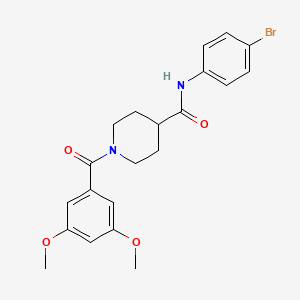
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as DMHPH, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DMHPH is a hydrazinecarboxamide derivative that has shown promising results in various studies, particularly in the area of cancer research.
作用機序
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide acts by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II, N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can cause DNA damage and prevent cancer cells from dividing and growing. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have a low toxicity profile and does not cause significant side effects in animal models. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential as a targeted therapy for cancer. However, N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has some limitations, including its limited solubility in water and its potential to interact with other drugs or compounds.
将来の方向性
Future research on N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide could focus on optimizing its synthesis method to improve its solubility and bioavailability. Further studies could also investigate the potential of N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide as a combination therapy with other anti-cancer drugs or as a targeted therapy for specific types of cancer. Additionally, future studies could investigate the potential of N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in other areas of research, such as neurodegenerative diseases or infectious diseases.
Conclusion:
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is a synthetic compound that has shown promising results in various studies, particularly in the area of cancer research. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide acts by inhibiting the activity of the enzyme topoisomerase II, leading to DNA damage and cell death in cancer cells. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has a low toxicity profile and has the potential to be a targeted therapy for cancer. Future research on N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide could focus on optimizing its synthesis method and investigating its potential as a combination therapy or targeted therapy for specific types of cancer.
合成法
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 2-naphthoic acid to form an intermediate product. The intermediate product is then reacted with hydrazine hydrate to form N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. The final product is purified using column chromatography.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been studied for its potential therapeutic applications, particularly in the area of cancer research. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has anti-tumor properties and can inhibit the growth of various cancer cell lines. N-(2,4-dimethoxyphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-27-13-8-10-16(17(11-13)28-2)21-20(26)23-22-19(25)15-9-7-12-5-3-4-6-14(12)18(15)24/h3-11,24H,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOMZMLZOKSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[(1-hydroxy-2-naphthoyl)amino]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)
![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)